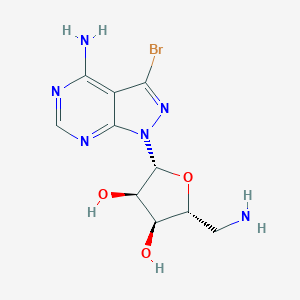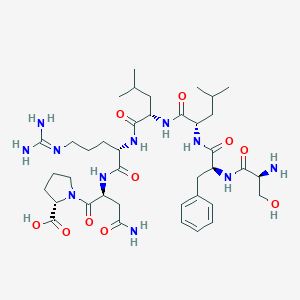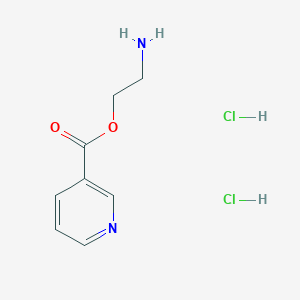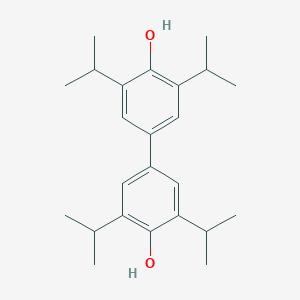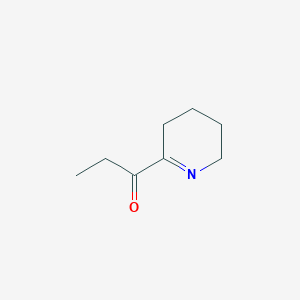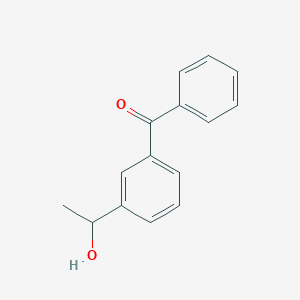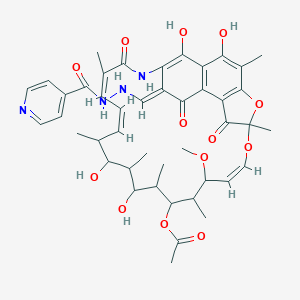
3-(Isonicotinoylhydrazonomethyl) Rifamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(Isonicotinoylhydrazonomethyl) Rifamycin, referred to as HYD, is a derivative formed from the interaction of rifampicin (RIF) and isoniazid (INH), two drugs commonly used in the treatment of tuberculosis. The formation and fate of HYD were investigated in a study involving Sprague-Dawley rats, which were administered RIF and INH orally. The presence of HYD was confirmed using advanced analytical techniques such as liquid chromatography-mass spectrometry/time-of-flight (LC-MS/TOF) and ultra high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .
Synthesis Analysis
The synthesis of HYD was not directly described in the provided papers. However, it is implied that HYD is formed in vivo following the co-administration of RIF and INH. The study conducted on Sprague-Dawley rats aimed to investigate the formation and subsequent fate of HYD, utilizing advanced analytical methods to detect and quantify the compound in biological samples .
Molecular Structure Analysis
The molecular structure of HYD was confirmed through accurate mass study, spiking with a standard, and matching UV-visible spectra. The analytical methods employed, including LC-MS/TOF and UHPLC-MS/MS, allowed for the separation and identification of HYD, ensuring the specificity of the detection in the biological matrices .
Chemical Reactions Analysis
The in vivo study revealed that HYD was significantly present in the feces of the rats, but it was not detected in plasma and urine. This suggests that HYD may undergo chemical reactions or metabolic processes that prevent its accumulation in the bloodstream or its excretion through urine. An additional in vitro plasma stability study of HYD indicated that approximately 55% of the compound disappeared within 2 hours, which could explain its absence in plasma and urine samples .
Physical and Chemical Properties Analysis
The physical and chemical properties of HYD, such as stability, were assessed during the development of the analytical methods. HYD was found to be stable during the duration of sample preparation and analysis under controlled experimental conditions. The validation parameters for the analytical methods, including linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability, were evaluated according to regulatory guidelines. The calibration range for HYD quantitation was established between 1 and 200 ng/ml, with correlation coefficients (r^2) greater than 0.99 in all cases .
Wissenschaftliche Forschungsanwendungen
Semisynthetic Derivatives and Treatment Efficacy
Semisynthetic rifamycin derivatives like rifampicin are pivotal in treating tuberculosis and other bacterial infections. Enhancements in pharmacological properties have been achieved through modifications to the rifamycin core, as seen in rifampicin. A study examined the in vivo efficacy of semisynthetic analogues, specifically targeting Rifampicin-resistant pathogens, demonstrating the potential of these derivatives in treating resistant infections (Peek et al., 2020).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of rifamycins like rifampicin is crucial in their clinical application. A comprehensive study outlined the variable effects of food on absorption, the impact on enzyme systems, and the relation between drug efficacy, dosage, and administration interval, providing insights into optimal therapeutic strategies (Burman, Gallicano, & Peloquin, 2001).
Mechanisms of Action
Rifampicin, a semi-synthetic derivative, inhibits microbial growth by blocking cellular DNA-directed RNA polymerase. Studies have explored its effect on bacterial RNA synthesis and the potential cellular damage it causes in monolayer cultures, offering a deeper understanding of its mechanism of action (Pǎunescu, 1970).
Historical Development
The development of rifampicin, derived from rifamycins, reflects an extensive program of chemical modification. This process, leading to highly active derivatives, has been instrumental in advancing the therapeutic use of rifamycins against bacterial infections (Sensi, 1983).
Role in Anti-mycobacterial Agents
Rifamycins, including rifampicin, are significant in combating mycobacterial infections, such as tuberculosis. The exploration of their chemical biology has led to the development of modified derivatives with enhanced anti-mycobacterial activity (Baker et al., 1996).
Eigenschaften
IUPAC Name |
[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N4O13/c1-20-11-10-12-21(2)42(56)47-33-28(19-46-48-43(57)27-13-16-45-17-14-27)37(53)30-31(38(33)54)36(52)25(6)40-32(30)41(55)44(8,61-40)59-18-15-29(58-9)22(3)39(60-26(7)49)24(5)35(51)23(4)34(20)50/h10-20,22-24,29,34-35,39,50-54H,1-9H3,(H,47,56)(H,48,57)/b11-10-,18-15-,21-12-,46-19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQBSBZAUBPDQB-NDEAKHTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NNC(=O)C5=CC=NC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/NC(=O)C5=CC=NC=C5)\C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N4O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90638275 |
Source


|
| Record name | (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90638275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isonicotinoylhydrazonomethyl) Rifamycin | |
CAS RN |
13292-53-0 |
Source


|
| Record name | (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90638275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

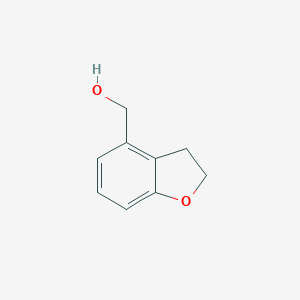
![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)
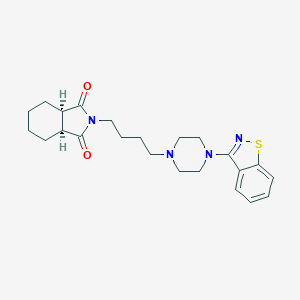
![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)
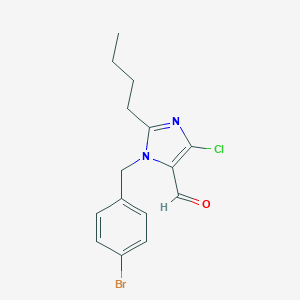
![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)
